

Application Notes: HPLC Analysis of 2-(2-Aminobut-3-enyl)malonic Acid

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Compound of Interest

Compound Name: 2-(2-Aminobut-3-enyl)malonic Acid

Cat. No.: B569365

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Introduction

2-(2-Aminobut-3-enyl)malonic acid is a key derivative and a known impurity of Vigabatrin, an antiepileptic drug.[1][2][3] Vigabatrin functions by irreversibly inhibiting GABA transaminase, which leads to increased levels of the inhibitory neurotransmitter GABA.[2][4] Given its association with a pharmaceutical product, the accurate and sensitive quantification of **2-(2-Aminobut-3-enyl)malonic acid** is critical for quality control and safety assessment in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar, non-volatile compounds. This document provides a detailed protocol for the HPLC analysis of **2-(2-Aminobut-3-enyl)malonic acid**, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Property	Value	Reference
Chemical Name	2-(2-Aminobut-3-enyl)malonic acid	[2]
Synonyms	USP Vigabatrin Related Compound E	[2]
CAS Number	1378466-25-1	[1][5]
Molecular Formula	C7H11NO4	[1][5]
Molecular Weight	173.17 g/mol	[1][5]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of **2-(2-Aminobut-3-enyl)malonic acid**. This method is based on established principles for the analysis of polar organic acids and malonic acid derivatives.[6][7][8]

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar analytes.
- Chemicals and Reagents:
 - **2-(2-Aminobut-3-enyl)malonic acid** reference standard (Purity ≥ 98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Phosphoric acid (H₃PO₄, analytical grade)
 - Water (HPLC grade or Milli-Q)

2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

Parameter	Recommended Setting
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	210 nm
Injection Volume	10 μ L

3. Preparation of Solutions

- Mobile Phase A (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **2-(2-Aminobut-3-enyl)malonic acid** reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL. These will be used to construct the calibration curve.
- Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the Vigabatrin sample in Mobile Phase A to a final concentration within the calibration range. For drug product analysis, a suitable extraction method may be required to isolate the analyte from excipients.

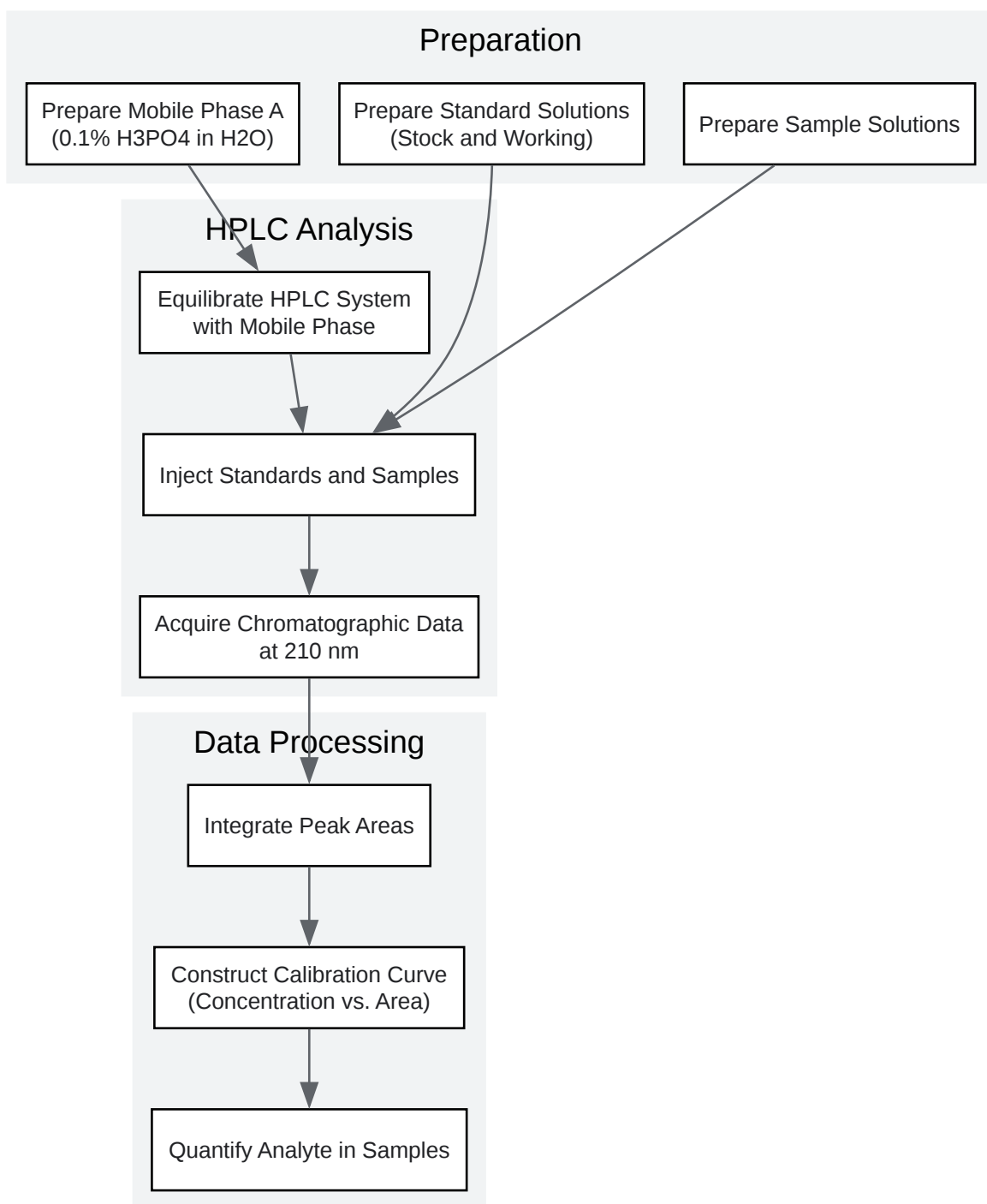
4. Method Validation Parameters (Illustrative)

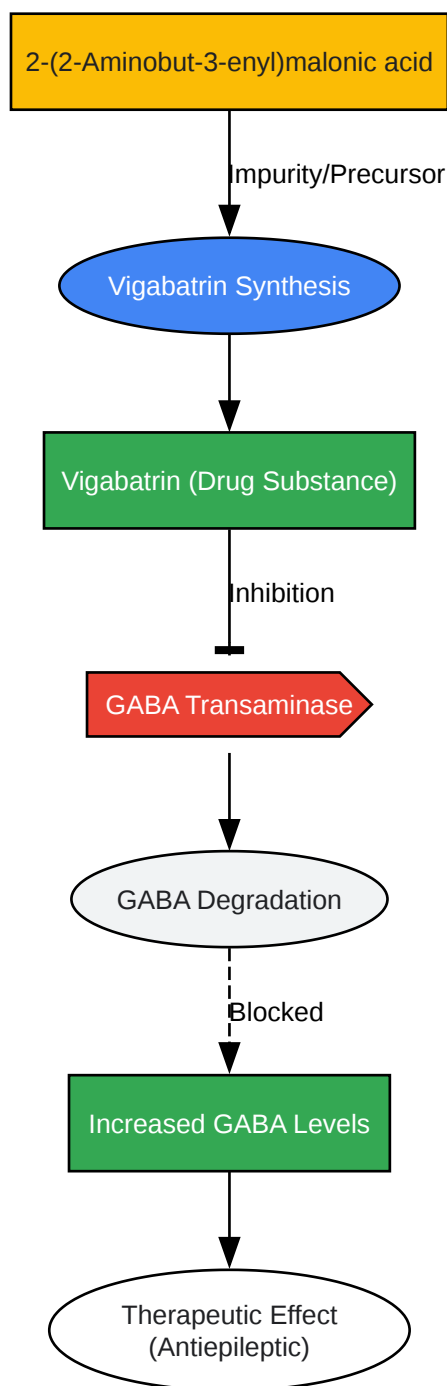
The following table provides an example of the quantitative data that should be generated during method validation.

Parameter	Expected Value
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%
Retention Time	Approximately 8-12 min

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **2-(2-Aminobut-3-enyl)malonic acid**.





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